Diclometide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diclometide involves the reaction of 3,5-dichloroaniline with diethylamine and ethyl chloroformate under controlled conditions . The reaction typically occurs in a solvent such as dichloromethane at a temperature range of 0-5°C to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of reactors and continuous flow systems to maintain the reaction conditions and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diclometide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide .
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride .
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of .
Scientific Research Applications
Diclometide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Diclometide exerts its effects by interacting with neurotransmitter receptors in the brain . It primarily targets dopamine receptors , modulating the release and uptake of dopamine, which plays a crucial role in mood regulation and cognitive functions . The compound also affects serotonin receptors , contributing to its antipsychotic properties .
Comparison with Similar Compounds
Similar Compounds
Comparison
Diclometide is unique due to its specific molecular structure, which allows for selective interaction with dopamine and serotonin receptors . Compared to chlorpromazine and haloperidol, this compound has a different side effect profile and may offer advantages in terms of efficacy and tolerability .
Properties
CAS No. |
17243-49-1 |
---|---|
Molecular Formula |
C14H20Cl2N2O2 |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
3,5-dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C14H20Cl2N2O2/c1-4-18(5-2)7-6-17-14(19)11-8-10(15)9-12(16)13(11)20-3/h8-9H,4-7H2,1-3H3,(H,17,19) |
InChI Key |
KJBUBVMOTCYBPX-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=C(C(=CC(=C1)Cl)Cl)OC |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C(=CC(=C1)Cl)Cl)OC |
Origin of Product |
United States |
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